
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring fused to a dihydroindole structure, making it a unique and interesting molecule for various scientific research applications. The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride ions.
作用机制
Target of Action
The primary target of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is the tubulin protein . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Compounds that interact with tubulin can disrupt cell division, making them potential candidates for cancer treatment .
Mode of Action
This compound interacts with its target by binding to the colchicine-binding site on tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, the cell cycle is arrested, preventing the cell from dividing .
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .
Pharmacokinetics
Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. This strategy is often used to improve the bioavailability of a drug .
Result of Action
The primary result of the compound’s action is the induction of cellular apoptosis , or programmed cell death . By disrupting the cell cycle, the compound prevents cells from dividing. This is particularly significant in the context of cancer cells, which divide uncontrollably .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-2,3-dihydroindole typically involves the formation of the azetidine ring followed by its fusion with the dihydroindole structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed for similar azetidine derivatives, which employs commercially available starting materials and environmentally friendly reagents . This method can be adapted for the large-scale production of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride.
化学反应分析
Types of Reactions
1-(Azetidin-3-yl)-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring and dihydroindole structure can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various heterocyclic compounds.
Dihydroindole: A reduced form of indole that is used in the synthesis of various bioactive molecules.
Oxetane: A four-membered oxygen-containing ring that is structurally similar to azetidine.
Uniqueness
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is unique due to its combination of the azetidine ring and dihydroindole structure. This fusion imparts distinct chemical and biological properties that are not observed in the individual components. The dihydrochloride form further enhances its stability and solubility, making it suitable for various applications.
属性
IUPAC Name |
1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXXVBWYVPDACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
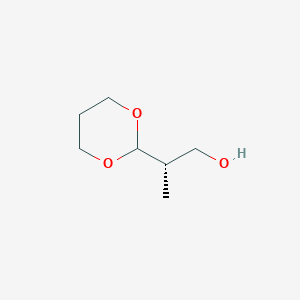
![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
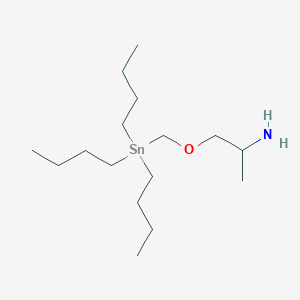
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

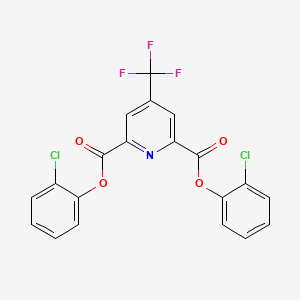
![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)
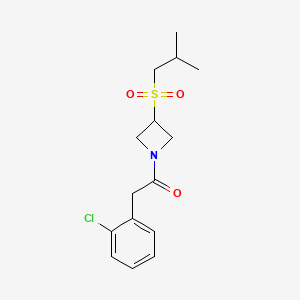
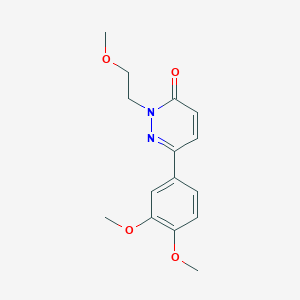
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)
